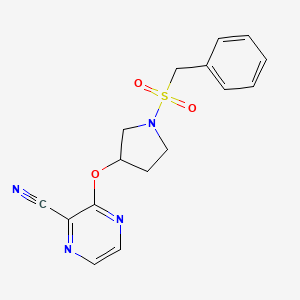

![molecular formula C20H16F3NO4 B2494915 甲基-6-甲氧基-4-{[3-(三氟甲基)苯基]甲氧基}喹啉-2-羧酸酯 CAS No. 1358124-44-3](/img/structure/B2494915.png)

甲基-6-甲氧基-4-{[3-(三氟甲基)苯基]甲氧基}喹啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

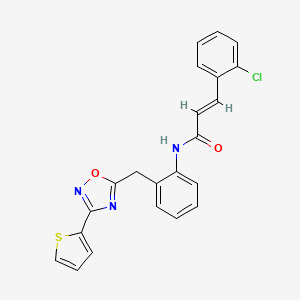

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a compound of interest in the field of organic chemistry due to its structural complexity and potential for various applications. Although specific studies directly addressing this compound were not found, insights can be drawn from related research on quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies that allow for the introduction of functional groups at specific positions on the quinoline ring. A practical and large-scale synthesis method for related quinoline derivatives utilizes starting materials such as 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, demonstrating the feasibility of synthesizing complex quinoline derivatives for pharmaceutical applications (Bänziger et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied, with specific focus on the crystal and molecular structures through single crystal X-ray diffraction and spectroscopic data. For instance, studies have detailed the structure of phenyl quinoline-2-carboxylate derivatives, providing insights into their molecular conformations and potential intermolecular interactions (Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the Sonogashira cross-coupling reaction has been used to synthesize 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, demonstrating the versatility of quinoline compounds in chemical synthesis (Rodrigues et al., 2019).

Physical Properties Analysis

Quinoline derivatives exhibit a range of physical properties, such as strong fluorescence in a wide pH range, which makes them useful as fluorescent labeling agents. The novel fluorophore 6-methoxy-4-quinolone exemplifies the unique physical properties of quinoline derivatives, with strong fluorescence and high stability under various conditions (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity and interaction with other molecules, are central to their applications in medicinal chemistry and materials science. Studies on the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents highlight the potential therapeutic applications of quinoline derivatives (Jaso et al., 2005).

科学研究应用

合成和抗菌活性

喹啉衍生物被合成用于各种应用,包括抗菌剂。例如,新型的1-烷氧基-1,4-二氢-4-氧代-3-喹啉羧酸已被合成并作为抗菌剂进行筛选,显示出对革兰氏阴性微生物和金黄色葡萄球菌的显著活性(Agui et al., 1977)。这表明甲基6-甲氧基-4-{[3-(三氟甲基)苯基]甲氧基}喹啉-2-羧酸酯可能在开发新的抗菌剂方面具有潜在应用价值。

抗结核病剂

合成新的喹喔啉-2-羧酸1,4-二氧化物衍生物作为抗结核分枝杆菌剂突显了喹喔啉核上取代基对抗结核活性的重要性。某些衍生物显示出良好的抗结核活性,包括对巨噬细胞和耐药株的活性(Jaso et al., 2005)。这表明类似于甲基6-甲氧基-4-{[3-(三氟甲基)苯基]甲氧基}喹啉-2-羧酸酯的喹啉结构的修饰可能用于抗结核应用。

光学和形态学研究

已对含三氟甲基取代基的喹喔啉衍生物进行了光学性质、吸收、发射和量子产率的研究。这些研究揭示了这些化合物在需要荧光或其他光学性质的应用中的潜力(Rajalakshmi & Palanisami, 2020)。甲基6-甲氧基-4-{[3-(三氟甲基)苯基]甲氧基}喹啉-2-羧酸酯也可能具有适用于荧光应用研究的独特光学性质。

细胞毒活性

从链霉菌中分离出的一种新的喹啉衍生物对人类肺腺癌细胞株A549显示出细胞毒性。这突显了喹啉衍生物在癌症研究和新型抗癌剂开发中的潜力(Wang et al., 2011)。对甲基6-甲氧基-4-{[3-(三氟甲基)苯基]甲氧基}喹啉-2-羧酸酯的研究可以探索其细胞毒性特性和在肿瘤学中的适用性。

作用机制

Target of Action

Quinoline derivatives have been known to exhibit c-met inhibition activity . c-Met is a protein that plays a crucial role in embryonic development, organ regeneration, and wound healing .

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including the inhibition of key enzymes or receptor antagonism . The trifluoromethyl group often contributes to the bioactivity of the compound by forming strong bonds with the target .

Biochemical Pathways

Given its potential c-met inhibition activity, it may affect pathways related to cell growth, survival, and migration .

Pharmacokinetics

The lipophilic character of similar quinoline compounds suggests they may have good absorption and distribution profiles .

Result of Action

If it acts as a c-met inhibitor, it could potentially inhibit cell growth and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, often used in the synthesis of such compounds, is known to be environmentally benign and tolerant to various functional groups . This suggests that the compound might be stable under a variety of conditions.

未来方向

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . This suggests a promising future direction for the development of new agrochemical and pharmaceutical compounds.

属性

IUPAC Name |

methyl 6-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO4/c1-26-14-6-7-16-15(9-14)18(10-17(24-16)19(25)27-2)28-11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHBHCPHXIRYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)

![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)